molecular formula C10H20O B090239 Rhodinol CAS No. 141-25-3

Rhodinol

Cat. No.: B090239
CAS No.: 141-25-3
M. Wt: 156.26 g/mol
InChI Key: JGQFVRIQXUFPAH-UHFFFAOYSA-N
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Description

Natural occurrence: Geranium and citronella oils.
Alpha-Citronellol, also known as α-citronellol or fema 2980, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, Alpha-citronellol is considered to be a fatty alcohol lipid molecule. Alpha-Citronellol is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Citronellol has been primarily detected in urine. Within the cell, Alpha-citronellol is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Citronellol has a floral, geranium, and powdery taste.

Scientific Research Applications

  • Separation of Components for Individual Uses : Rhodinol is separated into geraniol and citronellol for individual applications. A study by Chong et al. (2015) achieved the selective oxidation of geraniol to geranial from this compound, keeping citronellol intact, which is crucial because of their distinct usages in various industries (Chong et al., 2015).

  • Production of this compound Esters : The esterification of this compound results in citronellol and geraniol esters, which have specific odors used in fragrances. Nurdin and Yunilawati (2019) demonstrated the synthesis of this compound esters from citronella oil, highlighting its significance in the fragrance industry (Nurdin & Yunilawati, 2019).

  • Analysis of Essential Oils : this compound's content is critical in assessing the quality of citronella oil, which is used in various products. A study by Wahyudi et al. (2022) developed a model using near-infrared spectroscopy to predict this compound content in citronella oil, emphasizing its importance in quality control processes (Wahyudi et al., 2022).

  • Bio-additives in Diesel Engines : this compound has been studied for its potential use as a bio-additive in pure plant oil for diesel engines. Kurniawan et al. (2021) explored the effects of this compound and other additives on the characteristics of pure plant oil when used in single-cylinder diesel engines, indicating its potential in improving renewable energy sources (Kurniawan et al., 2021).

Safety and Hazards

Rhodinol may be harmful in contact with skin and may cause skin irritation . It may cause serious eye irritation and may cause an allergic skin reaction . It is also toxic to aquatic life .

Future Directions

One paper discusses the use of near-infrared (NIR) spectroscopy to predict the Rhodinol content in citronella oil . This research is the initial stage in developing a spectral smart sensor system that predicts the this compound content of citronella oil in the distillation and fractionating process .

Mechanism of Action

Target of Action

Rhodinol, also known as 3,7-Dimethyloct-7-en-1-ol or alpha-Citronellol, is primarily used in the field of perfumery . Its primary targets are the olfactory receptors in the nose, which are responsible for the sense of smell .

Mode of Action

This compound interacts with these olfactory receptors, triggering a signal transduction pathway that results in the perception of a floral or rosy odor . This interaction and the resulting changes contribute to the compound’s use in perfumery and cosmetics .

Biochemical Pathways

It is known that the perception of smell involves signal transduction pathways in the olfactory system that lead to the perception of specific odors .

Pharmacokinetics

Given its use in perfumery and cosmetics, it can be absorbed through the skin and the respiratory tract . Its bioavailability, metabolism, and excretion would depend on several factors including the concentration used, the formulation of the product, and individual differences among users .

Result of Action

The primary result of this compound’s action is the perception of a floral or rosy odor . This makes it a valuable ingredient in perfumes, cosmetics, and other scented products .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For example, in a perfume or cosmetic product, the other ingredients can interact with this compound, potentially affecting its smell and stability .

Properties

IUPAC Name

3,7-dimethyloct-7-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h10-11H,1,4-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQFVRIQXUFPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047193
Record name Rhodinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; pronounced rose-like aroma
Record name Rhodinol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in glycerol, water; soluble in most fixed oils, propylene glycol, soluble (in ethanol)
Record name Rhodinol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.860-0.880
Record name Rhodinol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

141-25-3, 6812-78-8
Record name 3,7-Dimethyl-7-octen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octen-1-ol, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rhodinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,7-dimethyloct-7-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name alpha-Citronellol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical composition of rhodinol?

A1: this compound is not a single compound but a mixture of two isomers: citronellol and geraniol. The ratio of these isomers can vary depending on the source of the this compound. []

Q2: What are the key spectroscopic features of this compound?

A2: Infrared (IR) spectroscopy of this compound reveals characteristic absorptions for -CH3 bending, C=C alkene stretching, -C-H stretching of alkanes (CH3 and CH2), =C-H stretching of alkenes, and O-H stretching. []

Q3: How is this compound used in perfume and fragrance industries?

A3: this compound, with its characteristic rosy scent, is a highly valued fragrance ingredient in perfumes, cosmetics, and toiletries. It provides a sweet, floral aroma often described as reminiscent of roses. [, ]

Q4: Can this compound be used as an antibacterial agent?

A4: Research suggests that this compound possesses antibacterial properties. In a study evaluating hand sanitizer efficacy, the addition of 1% this compound to a 96% alcohol-based sanitizer showed greater inhibition against Staphylococcus aureus compared to citronella oil or the base sanitizer alone. []

Q5: Can this compound improve the performance of biodiesel?

A5: Studies indicate that this compound, alone or in combination with other essential oils, can improve the properties of biodiesel. One study found that adding 0.5% this compound to B30 biodiesel significantly reduced particulate matter, demonstrating its potential as a bio-additive for cleaner fuel. [, ]

Q6: How is this compound used in the context of lice treatment?

A6: Research has explored the incorporation of this compound in lice treatment agents. A patent describes a blend containing citronella, geraniol, terpineol, 3, 8-p-menthane diol crystalline, and this compound, demonstrating its potential use in formulations for repelling and treating lice. []

Q7: Can near-infrared (NIR) spectroscopy predict the this compound content in citronella oil?

A7: Yes, researchers have successfully developed a model using NIR spectroscopy and partial least square (PLS) analysis to predict the this compound content in citronella oil. This method, with further development, could be integrated into smart sensor systems for real-time monitoring during distillation and fractionation processes. []

Q8: Are there alternative methods for separating citronellol and geraniol from this compound?

A8: Yes, researchers have explored techniques beyond distillation to separate the individual components of this compound. One approach utilizes the selective oxidation of geraniol to geranial using hydrogen peroxide activated by platinum black, leaving citronellol largely unreacted. Chemical separation and purification techniques can then be used to isolate the individual compounds. []

Q9: What are the challenges in scaling up the isolation process of this compound?

A9: Scaling up the separation process from laboratory to pilot plant scale can present challenges. Differences in dimensions and pressure drops can affect the optimum temperature conditions for separation, potentially impacting the purity of the isolated components. []

Q10: What are the research gaps in understanding the biological activity of this compound?

A10: While this compound exhibits promising antibacterial properties, further research is needed to elucidate its specific mechanisms of action against various microorganisms. Additionally, investigations into potential synergistic effects with other antimicrobial agents could be valuable.

Q11: How can the stability and bioavailability of this compound be improved for various applications?

A11: Research on encapsulation techniques and formulation strategies could enhance the stability and controlled release of this compound, making it suitable for broader applications in areas like cosmetics, pharmaceuticals, and agriculture.

Q12: What are the environmental considerations regarding the production and use of this compound?

A12: As the demand for natural products like this compound increases, research on sustainable sourcing practices and environmentally friendly extraction methods becomes crucial. Furthermore, assessing the biodegradability and potential ecotoxicological effects of this compound is essential for responsible utilization. []

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